Tenilsetam is chemically identified as (±)-3-(2-thienyl)-2-piperazinone, with the CAS number 85606-97-9. It belongs to the class of compounds known as nootropics or smart drugs, which are substances that may enhance cognitive function. Its classification is further supported by its role in biochemical pathways related to glycation and inflammation.
The synthesis of Tenilsetam involves a multi-step process starting from 2-thiophenecarboxylic acid and piperazine. The reaction typically requires a dehydrating agent such as thionyl chloride to convert the acid into an acid chloride, which then reacts with piperazine to yield Tenilsetam. The general reaction can be summarized as follows:
In industrial production, the process is optimized for higher yields and purity, often employing advanced purification techniques like recrystallization and chromatography to ensure the quality of the final product .
The molecular formula of Tenilsetam is CHNOS. Its structure features a thiophene ring attached to a piperazine moiety, which contributes to its pharmacological properties. The key structural data include:
The three-dimensional conformation of Tenilsetam plays a crucial role in its interaction with biological targets, particularly in inhibiting glycation processes .
Tenilsetam undergoes various chemical reactions, including:
Common reaction conditions include:
Tenilsetam's mechanism of action primarily involves its ability to inhibit the Maillard reaction, which is responsible for non-enzymatic glycosylation of proteins. This process leads to the formation of advanced glycation end products (AGEs), implicated in various age-related diseases.
The compound covalently attaches to glycated proteins, blocking reactive sites for further polymerization reactions. This action reduces the formation of AGEs, thereby mitigating their detrimental effects on cellular function. Studies have shown that Tenilsetam can restore enzymatic digestibility of proteins affected by glycation .
Tenilsetam exhibits several notable physical and chemical properties:
These properties are essential for understanding how Tenilsetam behaves in biological systems and its potential therapeutic applications .
Tenilsetam has been explored for various scientific applications:
Tenilsetam (chemical name: (±)-3-(2-thienyl)-2-piperazinone; CAS Registry Number: 86696-86-8) is a heterocyclic organic compound with molecular formula C₈H₁₀N₂OS and molecular weight 182.24 g/mol. Its structural core consists of a piperazinone ring (2-piperazinone) with a thienyl substituent at the 3-position, creating a hybrid molecule that incorporates features of both racetams and heteroaromatic systems [3] [10]. The crystalline compound has a density of 1.225 g/cm³ and demonstrates solubility in 0.1N HCl(aq) and DMSO, properties that facilitate its pharmaceutical formulation and biological testing [2] [10].
The molecule exists as a racemate due to the chiral center at the 3-position of the piperazinone ring, resulting in (R)- and (S)- enantiomers. This racemic nature is explicitly denoted in its chemical identifiers as (±)-3-(2-thienyl)-2-piperazinone [8]. The thienyl moiety contributes significantly to the compound's electronic distribution and likely enhances its ability to interact with biological targets compared to simpler alkyl-substituted analogs. The molecule's compact structure features hydrogen bond donor and acceptor capabilities through its secondary amine and carbonyl groups, respectively, facilitating interactions with protein targets involved in glycation processes [5] [9].
Table 1: Fundamental Chemical Properties of Tenilsetam
Property | Value |
---|---|
Systematic Name | (±)-3-(2-Thienyl)-2-piperazinone |
CAS Registry Number | 86696-86-8 |
Molecular Formula | C₈H₁₀N₂OS |
Molecular Weight | 182.24 g/mol |
Stereochemistry | Racemic mixture |
Defined Stereocenters | 1 |
XLogP | -0.3 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
SMILES Notation | O=C1NCCNC1C2=CC=CS2 |
InChI Key | BBACKDMGYMXYLE-UHFFFAOYSA-N |
Tenilsetam emerged during the late 20th century era of intensive nootropic drug development, with initial pharmacological characterization conducted in the 1980s. Early preclinical screening identified its cognition-enhancing properties in animal models of learning and memory impairment, positioning it within the broader racetam-like compounds despite its distinct chemical structure from classical racetams like piracetam [4] [9]. The compound was designated as CAS 997 during development phases and subjected to comprehensive neuropharmacological profiling [2].
Initial clinical interest focused on its potential for treating age-related cognitive decline and Alzheimer's disease. A double-blind, placebo-controlled study in elderly subjects (58-77 years) demonstrated that single oral doses of 150-900 mg Tenilsetam produced dose-dependent electrophysiological effects, particularly augmentation of N2-P300 amplitudes in event-related potentials. This specific electrophysiological change suggested enhanced availability of cognitive processing resources, supporting its classification as a nootropic agent [6]. The P300 amplitude increase of approximately 5 µV following administration of 900 mg Tenilsetam was comparable to effects observed with co-dergocrine mesylate, an established reference nootropic at the time [6].
By the early 1990s, clinical investigations in Alzheimer's patients reported marked improvements in cognition and memory following Tenilsetam treatment [7] [9]. These observations stimulated research into its mechanism of action beyond conventional nootropic pathways. A pivotal redirection occurred in 1994 when researchers discovered its potent inhibitory activity against advanced glycation end-product (AGE) formation, linking its cognitive effects to a novel biochemical mechanism relevant to Alzheimer's pathology [5] [9]. This discovery marked a paradigm shift in understanding how small molecules might interfere with protein cross-linking processes central to neurodegenerative diseases.
Table 2: Historical Development Timeline of Tenilsetam
Year | Development Milestone |
---|---|
1985 | Initial pharmacological characterization as a cognition-enhancing agent |
1989 | First clinical trials reporting cognitive improvement in Alzheimer's patients |
1994 | Discovery and publication of AGE-inhibiting properties |
1997 | Demonstration of inhibition on Aβ polymerization via AGE cross-linking |
2010s | Investigation in GFAP-IL6 neuroinflammation model |
Tenilsetam belongs to a specialized pharmacological class known as advanced glycation end-product (AGE) inhibitors. This classification is defined by its specific biochemical action: the inhibition of protein crosslinking through interference with the Maillard reaction—a non-enzymatic glycosylation process that occurs at accelerated rates in metabolic disorders and aging [5] [9]. The compound exerts its effects through covalent attachment to glycated proteins, effectively blocking reactive sites that would otherwise participate in further polymerization reactions [5] [9]. This mechanism distinguishes it from classical antiglycation agents like aminoguanidine (which primarily traps reactive carbonyl species) and positions it as a direct modulator of post-glycation cross-linking events.
In Alzheimer's disease pathology, Tenilsetam's pharmacological action manifests through interference with AGE-derived crosslinking of amyloid plaques. Advanced glycation end-products are found abundantly in amyloid-β plaques and neurofibrillary tangles in Alzheimer's patients, where they promote protein aggregation and stability. By inhibiting AGE formation, Tenilsetam reduces the covalent cross-linking between amyloid-β peptides that accelerates their nucleation-dependent polymerization [7]. Experimental evidence demonstrates that during the polymerization process of amyloid-β peptide, both nucleus formation and aggregate growth are significantly accelerated by AGE-mediated crosslinking, processes effectively attenuated by Tenilsetam [7].
The therapeutic implications extend beyond amyloid aggregation to neuroinflammation modulation. Glycated proteins and AGE-modified amyloid-β act as potent activators of microglia through receptor for advanced glycation end products (RAGE) engagement, triggering pro-inflammatory cascades. By reducing AGE formation on amyloid-β, Tenilsetam decreases the activation state of phagocytosing microglia, thereby potentially breaking the cycle of neuroinflammation and neuronal damage characteristic of Alzheimer's progression [5] [9]. This dual action on both protein aggregation and neuroinflammation underscores its unique position among AGE inhibitors with potential disease-modifying properties for neurodegenerative conditions.
Table 3: Comparative Profile of Selected AGE Inhibitors in Neurodegenerative Research
Inhibitor | Primary Mechanism | Impact on Aβ Aggregation | Neuroinflammatory Modulation |
---|---|---|---|
Tenilsetam | Covalent blocking of glycation sites | Significant inhibition | Reduces microglial activation |
Aminoguanidine | Reactive carbonyl trapping | Moderate inhibition | Limited effects |
Carnosine | Carbonyl scavenging | Mild inhibition | Antioxidant properties |
Pyridoxamine | Dicarbonyl trapping | Demonstrated inhibition | Indirect antioxidant effects |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7